![molecular formula C19H18N2O3S B11503234 2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol](/img/structure/B11503234.png)
2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol
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Overview
Description
The compound 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic molecule that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a methoxyphenoxyethyl group, a phenyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-methoxyphenol, 2-bromoethyl sulfide, and benzaldehyde.
Formation of Intermediates: The 3-methoxyphenol is reacted with 2-bromoethyl sulfide under basic conditions to form the 2-(3-methoxyphenoxy)ethyl sulfide intermediate.
Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with benzaldehyde and urea under acidic conditions to form the dihydropyrimidinone core.
Final Product Formation:
Industrial Production Methods
In an industrial setting, the production of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dihydropyrimidinone core to tetrahydropyrimidinone using reducing agents such as sodium borohydride.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Various nucleophiles, such as alkyl halides or aryl halides, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Substituted dihydropyrimidinone derivatives.
Scientific Research Applications
2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-5,6-DIMETHYL-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-3-PHENYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific structural features, such as the methoxyphenoxyethyl group and the dihydropyrimidinone core, which confer distinct chemical and biological properties compared to similar compounds. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-8-5-9-16(12-15)24-10-11-25-19-20-17(13-18(22)21-19)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,20,21,22) |
InChI Key |
BKLJFMFBOQNPCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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